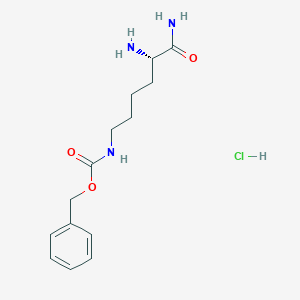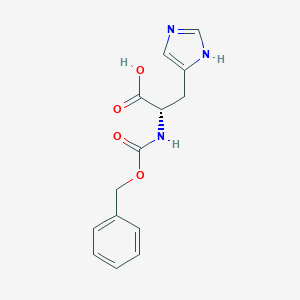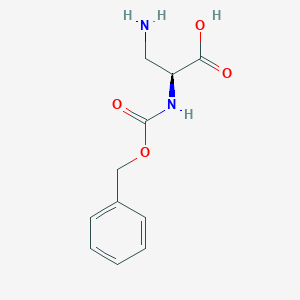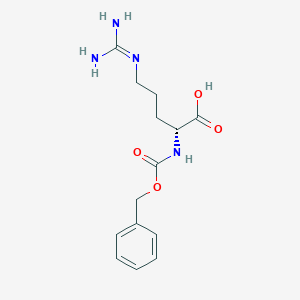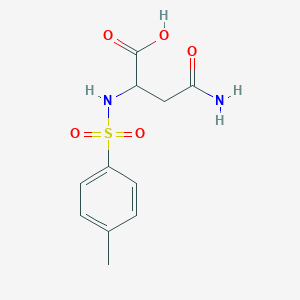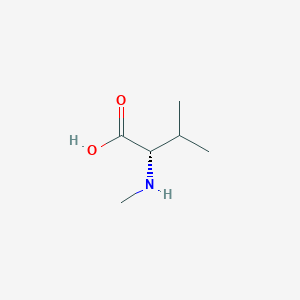![molecular formula C13H19NO2 B554846 2-[Benzyl(methyl)amino]-3-methylbutanoic acid CAS No. 42492-62-6](/img/structure/B554846.png)
2-[Benzyl(methyl)amino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[Benzyl(methyl)amino]-3-methylbutanoic acid” is an organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The main industrial route for the synthesis of this compound could be the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of C19H24ClNO2 and a molecular weight of 333.862 . The structure may also be represented as a linear formula: C19H24ClNO2 .Physical And Chemical Properties Analysis
This compound is a colorless water-soluble liquid . It has a molecular weight of 137.18 and a linear formula of H2NC6H3(CH3)CH2OH .Applications De Recherche Scientifique
Ehrlich Pathway Studies
Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway in fermented foods, particularly focusing on the conversion of amino acids like l-isoleucine into alcohols, aldehydes, and acids. This includes compounds similar to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid. They developed a method for quantitation and chiral analysis of these metabolites in various fermented foods, contributing to understanding the enzymatic reactions involved in the Ehrlich pathway (Matheis, Granvogl, & Schieberle, 2016).
Electrochemical Properties and Performance
Kowsari et al. (2018) studied N‑benzoyl derivatives of isoleucine, which include structures related to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid, for their impact on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research is vital for the development of advanced materials in energy storage applications (Kowsari, Ehsani, Assadi, & Safari, 2018).
Protein Binding Studies
Thakare et al. (2018) conducted an in vitro study of interactions between carboxamide derivatives of amino acids (similar to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid) and Bovine serum albumin (BSA), using ultrasonic interferometer techniques. This research provides insights into the binding affinities of these compounds with proteins, which is crucial for understanding their biological activities (Thakare, Tekade, Pisudde, & Pande, 2018).
Metabolite Production in Microorganisms
Beck, Hansen, and Lauritsen (2002) characterized the metabolite production of Staphylococcus xylosus, including the formation of compounds like 2-[Benzyl(methyl)amino]-3-methylbutanoic acid. This study aids in understanding the metabolic pathways in microorganisms and their potential applications in biotechnology (Beck, Hansen, & Lauritsen, 2002).
Pharmaceutical Synthesis
Andrushko et al. (2008) described the synthesis of enantiopure compounds, including those related to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid, as intermediates for pharmaceuticals like Aliskiren. This research is essential for the development of enantioselective synthetic methods in pharmaceutical chemistry (Andrushko, Andrushko, Thyrann, König, & Börner, 2008).
Enzyme Inhibitor Studies
Park and Kim (2001) evaluated 2-Benzyl-3,4-iminobutanoic acid as an inhibitor for carboxypeptidase A (CPA). Although not directly 2-[Benzyl(methyl)amino]-3-methylbutanoic acid, this research provides valuable insights into the potential of similar compounds as enzyme inhibitors, which could have implications in drug design and biochemical research (Park & Kim, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(13(15)16)14(3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRQXMHAGNJVHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(methyl)amino]-3-methylbutanoic acid | |
CAS RN |
42492-62-6 |
Source


|
| Record name | NSC86090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)



